molecular formula C17H19ClN2O B14178754 5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 920317-49-3

5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14178754
CAS No.: 920317-49-3
M. Wt: 302.8 g/mol
InChI Key: OFDBGMNWZXQISM-UHFFFAOYSA-N
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Description

5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexa-2,4-dien-1-one, with a chloro and a diethylaminoanilino group attached.

Preparation Methods

The synthesis of 5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-(diethylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one can be compared with similar compounds such as:

Properties

CAS No.

920317-49-3

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

3-chloro-2-[[4-(diethylamino)phenyl]iminomethyl]phenol

InChI

InChI=1S/C17H19ClN2O/c1-3-20(4-2)14-10-8-13(9-11-14)19-12-15-16(18)6-5-7-17(15)21/h5-12,21H,3-4H2,1-2H3

InChI Key

OFDBGMNWZXQISM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC=C2Cl)O

Origin of Product

United States

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